molecular formula C7H8F2N2O2S B2457676 Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate CAS No. 1555546-92-3

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate

Cat. No.: B2457676
CAS No.: 1555546-92-3
M. Wt: 222.21
InChI Key: GDBMSRIBYRPJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is the cortisone reductase (11β-HSD1) enzyme . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function

Biochemical Pathways

Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, can activate or inhibit various biochemical pathways and enzymes

Pharmacokinetics

Its molecular weight of 18623 g/mol suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both the thiazole ring and the difluoroacetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S/c1-2-13-5(12)7(8,9)4-3-14-6(10)11-4/h3H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMSRIBYRPJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC(=N1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.